synthesis and characterization of 2-(3-Methylphenoxy)propanohydrazide
synthesis and characterization of 2-(3-Methylphenoxy)propanohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methylphenoxy)propanohydrazide
Executive Summary
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(3-Methylphenoxy)propanohydrazide, a molecule of significant interest in medicinal chemistry and drug development. Hydrazide derivatives are recognized as crucial pharmacophores, and their synthesis is a key step in creating novel therapeutic agents.[1][2] This document outlines a robust two-step synthetic pathway, beginning with the Williamson ether synthesis to form the intermediate ester, ethyl 2-(3-methylphenoxy)propanoate, followed by its subsequent hydrazinolysis. We provide detailed, step-by-step protocols grounded in established chemical principles, explaining the causality behind experimental choices. Furthermore, a complete guide to the structural and physical characterization of the final compound is presented, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, Mass Spectrometry (MS), and elemental analysis. This whitepaper is designed for researchers, scientists, and drug development professionals, serving as a practical and authoritative resource for the successful preparation and validation of this valuable chemical scaffold.
Introduction: Significance and Rationale
The hydrazide functional group (-CONHNH₂) is a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][3] The inherent reactivity of the hydrazide moiety makes it a versatile building block for synthesizing more complex heterocyclic systems like oxadiazoles and triazoles, which are themselves important pharmacophores.[4]
The target molecule, 2-(3-Methylphenoxy)propanohydrazide, combines this potent hydrazide group with a phenoxypropanoic acid scaffold. Phenylpropanoids and their derivatives are known for multifaceted biological effects, including antioxidant and antimicrobial activities, making them relevant in pharmaceutical and cosmetic applications.[5] The synthesis of this specific compound provides a platform for generating a library of derivatives for structure-activity relationship (SAR) studies, aiming to develop new therapeutic leads. This guide provides an end-to-end workflow, from foundational synthesis to rigorous analytical confirmation, ensuring reproducibility and high purity of the final product.
Synthetic Methodology
The synthesis of 2-(3-Methylphenoxy)propanohydrazide is efficiently achieved via a two-step process. The first step involves the formation of an ether linkage between 3-methylphenol and an ethyl propionate backbone. The resulting ester is then converted to the target hydrazide.
Overall Reaction Scheme
Caption: Two-step synthesis of 2-(3-Methylphenoxy)propanohydrazide.
Step 1: Synthesis of Ethyl 2-(3-methylphenoxy)propanoate
Principle & Rationale: This reaction is a classic Williamson ether synthesis.[6] Anhydrous potassium carbonate, a mild base, deprotonates the phenolic hydroxyl group of 3-methylphenol (m-cresol), converting it into a more potent nucleophile (phenoxide). This phenoxide then attacks the electrophilic carbon atom bearing the bromine in ethyl 2-bromopropionate, displacing the bromide ion in an Sₙ2 reaction to form the ether linkage. Acetone is an excellent polar aprotic solvent for this reaction, effectively dissolving the organic reactants while being inert to the reaction conditions. Refluxing ensures a sufficient reaction rate.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylphenol (10.81 g, 0.1 mol) and anhydrous acetone (100 mL).
-
Stir the mixture until the 3-methylphenol is completely dissolved.
-
Add anhydrous potassium carbonate (20.73 g, 0.15 mol). The addition of excess base ensures complete deprotonation of the phenol.
-
To the stirring suspension, add ethyl 2-bromopropionate (18.10 g, 0.1 mol) dropwise over 15 minutes.[7]
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 20% ethyl acetate in hexane) until the starting phenol spot has disappeared.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the solid residue with acetone (2 x 20 mL) and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with 5% aqueous NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by vacuum distillation to obtain ethyl 2-(3-methylphenoxy)propanoate as a colorless oil.[8]
Step 2: Synthesis of 2-(3-Methylphenoxy)propanohydrazide
Principle & Rationale: This step involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester by hydrazine.[4][9] Hydrazine is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an alcohol solvent, such as ethanol, which can dissolve both the ester and hydrazine hydrate. Heating under reflux provides the necessary activation energy for the substitution to proceed to completion.[10] The resulting hydrazide is often a solid that can be purified by recrystallization.
Experimental Protocol:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 2-(3-methylphenoxy)propanoate (10.41 g, 0.05 mol) in absolute ethanol (50 mL).
-
Add hydrazine hydrate (99-100%, 3.75 mL, ~0.075 mol) to the solution. A moderate excess of hydrazine ensures the reaction goes to completion.
-
Heat the mixture to a gentle reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC until the ester spot is no longer visible.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The product, 2-(3-Methylphenoxy)propanohydrazide, should precipitate as a white solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate) to yield pure white crystals.
-
Dry the purified crystals in a vacuum oven at 40-50 °C.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(3-Methylphenoxy)propanohydrazide.
Overall Experimental Workflow
Caption: Workflow from synthesis to final characterization.
Physical and Analytical Data Summary
| Property | Expected Value |
| Chemical Name | 2-(3-Methylphenoxy)propanohydrazide |
| CAS Number | 90330-07-7[11] |
| Molecular Formula | C₁₀H₁₄N₂O₂[11] |
| Molecular Weight | 194.23 g/mol [11] |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally; a sharp melting point indicates high purity. |
| Solubility | Soluble in DMSO, methanol, ethanol; sparingly soluble in water. |
Spectroscopic Analysis
Protocol for Sample Preparation:
-
FT-IR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
NMR: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides as it allows for the observation of exchangeable N-H protons.
-
MS: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).
3.3.1. FT-IR Spectroscopy FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Peak Characteristics |
| 3350-3250 | N-H Stretch (NH₂) | Two distinct bands, characteristic of a primary amine group.[12][13] |
| 3250-3150 | N-H Stretch (CONH) | A single, often broad, band. |
| 3050-3010 | Aromatic C-H Stretch | Weak to medium intensity bands. |
| 2990-2950 | Aliphatic C-H Stretch | Medium intensity bands. |
| 1680-1640 | C=O Stretch (Amide I) | Strong, sharp absorption, highly characteristic of the hydrazide. [14] |
| 1610-1580 | C=C Aromatic Stretch | Medium intensity bands. |
| 1550-1510 | N-H Bend (Amide II) | Medium to strong absorption. [14] |
| 1250-1200 | Aryl-O-C Stretch (Asym) | Strong absorption due to the ether linkage. |
| 1050-1000 | Aryl-O-C Stretch (Sym) | Medium absorption. |
3.3.2. ¹H NMR Spectroscopy ¹H NMR confirms the proton framework of the molecule. Chemical shifts are reported in ppm (δ) relative to TMS. (Predicted for DMSO-d₆ solvent).
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2-9.5 | Broad Singlet | 1H | CO-NH | Deshielded amide proton, readily exchanges with D₂O.[4] |
| ~6.6-7.2 | Multiplet | 4H | Ar-H | Protons on the m-substituted aromatic ring. |
| ~4.6-4.8 | Quartet | 1H | O-CH | Proton alpha to the ether oxygen and chiral center, split by the adjacent CH₃ group. |
| ~4.2-4.4 | Broad Singlet | 2H | -NH₂ | Amine protons, readily exchange with D₂O. Their chemical shift can be variable.[4] |
| ~2.2-2.3 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |
| ~1.4-1.5 | Doublet | 3H | CH-CH₃ | Protons of the methyl group on the propanoate backbone, split by the adjacent CH proton. |
3.3.3. ¹³C NMR Spectroscopy ¹³C NMR is used to identify all unique carbon environments in the molecule.[15]
| Chemical Shift (δ) | Assignment | Rationale |
| ~170-173 | C=O | Carbonyl carbon is highly deshielded due to the electronegativity of the attached O and N atoms.[15] |
| ~157-159 | Ar C-O | Aromatic carbon directly attached to the ether oxygen. |
| ~138-140 | Ar C-CH₃ | Aromatic carbon bearing the methyl group. |
| ~129-130 | Ar C-H | Aromatic methine carbon. |
| ~120-122 | Ar C-H | Aromatic methine carbon. |
| ~115-117 | Ar C-H | Aromatic methine carbon. |
| ~111-113 | Ar C-H | Aromatic methine carbon. |
| ~73-75 | O-CH | Aliphatic carbon attached to the ether oxygen. |
| ~20-22 | Ar-CH₃ | Carbon of the methyl group on the aromatic ring. |
| ~17-19 | CH-CH₃ | Carbon of the methyl group on the propanoate backbone. |
3.3.4. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI-MS) in positive ion mode is recommended.
-
Expected Result: The primary ion observed should be the protonated molecular ion [M+H]⁺.
-
Calculation:
-
Molecular Formula: C₁₀H₁₄N₂O₂
-
Exact Mass: 194.1055
-
Expected m/z for [M+H]⁺: 195.1133 [16]
-
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, and N, which should match the theoretical values calculated from the molecular formula, typically within a ±0.4% margin.
-
Molecular Formula: C₁₀H₁₄N₂O₂
-
Calculated Percentages: C, 61.84%; H, 7.27%; N, 14.42%; O, 16.47%
-
Experimental Protocol: Submit a pure, dry sample to an analytical laboratory for CHN analysis.
Discussion and Future Outlook
The successful provide a validated and pure chemical entity ready for further investigation. The presence of the reactive hydrazide group allows for its use as a key intermediate in the synthesis of a wide array of derivatives. For instance, condensation reactions with various aldehydes or ketones can yield hydrazone derivatives, which are a well-known class of biologically active compounds.[3][14][17]
Given the known biological activities of related hydrazide and phenoxy structures, this compound is a prime candidate for screening in various biological assays, including antimicrobial, antifungal, antioxidant, and anticancer evaluations.[2][17][18] The established synthetic and analytical methods detailed in this guide provide a solid foundation for such future research and development endeavors.
Conclusion
This technical guide has detailed a reliable and reproducible two-step method for the synthesis of 2-(3-Methylphenoxy)propanohydrazide, starting from commercially available precursors. The protocols for both the Williamson ether synthesis of the intermediate ester and its subsequent hydrazinolysis are optimized for high yield and purity. Furthermore, a comprehensive suite of analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, have been outlined to rigorously confirm the structure and identity of the final product. This document serves as an essential resource for researchers, providing the necessary scientific rationale and practical steps to confidently synthesize and validate this versatile chemical building block for applications in drug discovery and materials science.
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